(R)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid
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Overview
Description
®-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring, a benzyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyloxy group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzyloxy moiety can be reduced to form alcohols.
Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, ®-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl-acetic acid
- ®-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl-acetic acid
Uniqueness
Compared to similar compounds, ®-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid stands out due to its specific structural features, such as the benzyloxy group and the acetic acid moiety. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22N2O4 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
2-[(3R)-3-[(3-oxo-3-phenylmethoxypropyl)amino]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)11-18-9-7-14(10-18)17-8-6-16(21)22-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,19,20)/t14-/m1/s1 |
InChI Key |
VQPMVJLPPXJKDE-CQSZACIVSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NCCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1CN(CC1NCCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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